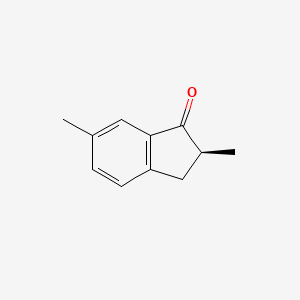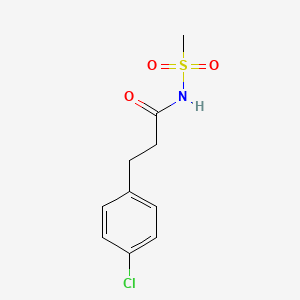
3-(4-chlorophenyl)-N-methanesulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-N-methanesulfonylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the methanesulfonyl group can be cleaved, resulting in the formation of 3-(4-chlorophenyl)propanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-(4-chlorophenyl)-N-azidopropanamide or 3-(4-chlorophenyl)-N-thiocyanatopropanamide can be formed.
Hydrolysis: The major products are 3-(4-chlorophenyl)propanol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-methanesulfonylpropanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antitumor agents and enzyme inhibitors.
Chemical Biology: The compound is used in the study of protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)propyl methanesulfonate: Similar in structure but differs in the functional group attached to the propyl chain.
4-chlorophenyl azide: Contains a chlorophenyl group but has an azide functional group instead of a methanesulfonyl group.
Uniqueness
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is unique due to its combination of a chlorophenyl group and a methanesulfonyl group attached to a propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H12ClNO3S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) |
Clave InChI |
SUFORFMFDNRBFO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=O)CCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
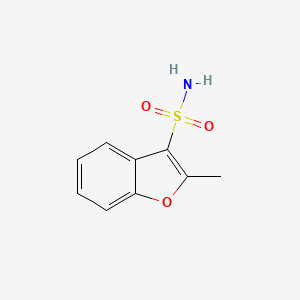
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
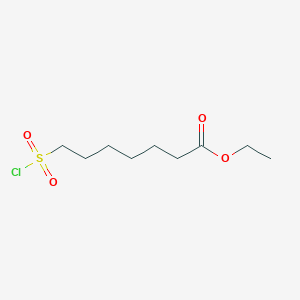
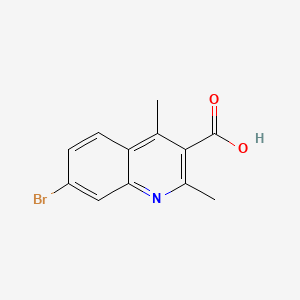
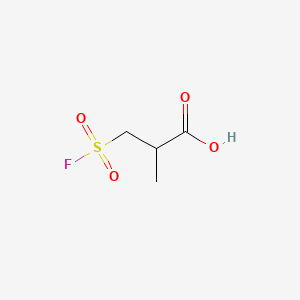

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
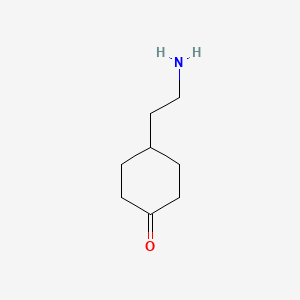
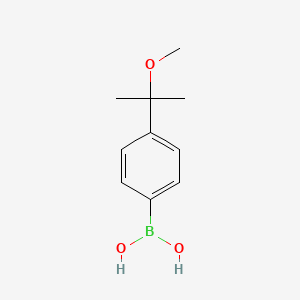
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
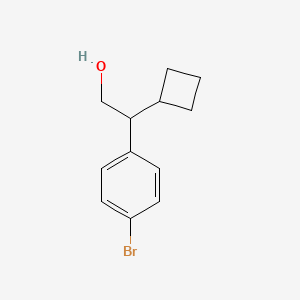
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
